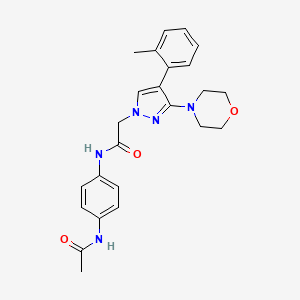

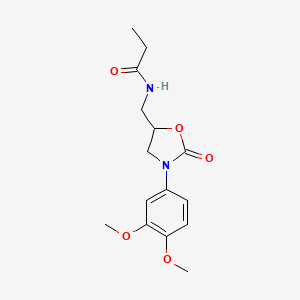

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is an organic compound with the formula C3N2H4 . It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Many natural products, especially alkaloids, contain the imidazole ring .

Synthesis Analysis

Imidazole synthesis includes strategies like transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Chemical Reactions Analysis

The synthesis of imidazoles often involves reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

Imidazole has a molar mass of 68.077 g/mol and appears as a white or pale yellow solid . It has a density of 1.23 g/cm3, solid, and is soluble in water (633 g/L) . It has a melting point of 89 to 91 °C and a boiling point of 256 °C .科学的研究の応用

Inhibitory Activity in Cell-Based Assays

A series of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles, similar in structure to the compound , were synthesized and evaluated. They showed significant ALK5 inhibitory activity in cell-based luciferase reporter assays, indicating potential applications in targeting specific cellular pathways or receptors without significantly inhibiting p38alpha MAP kinase activity (Kim, Jung, Lee, & Dewang, 2009).

Antitumor Activity and Molecular Docking

Novel benzenesulfonamides demonstrated significant cytotoxic activity and selectivity against various cancer cell lines. In addition, QSAR studies provided predictive models for cytotoxic activity, while molecular docking evaluated the binding modes of active compounds, highlighting their potential in antitumor drug development (Tomorowicz et al., 2020).

Anti-Inflammatory Activity

A series of novel benzenesulfonamides was synthesized and found to be active for their anti-inflammatory activity in rat paw oedema models. They showed greater in vivo anti-inflammatory activities compared to the reference drug celecoxib and exhibited minimal or no ulcerogenic effect, making them potential candidates for safer anti-inflammatory therapies (Mustafa et al., 2016).

Anticancer Agents

Synthesis of substituted benzenesulfonamides demonstrated a strong association between chronic inflammatory conditions and the incidence of cancer in specific organs. These compounds showed promising cytotoxic effects against various cancer cell lines, suggesting their potential as effective anticancer agents (Farah et al., 2011).

Effects on Pathological Pain Model

Benzenesulfonamides were synthesized and tested for their effect on a pathological pain model in mice. Several compounds exhibited anti-hyperalgesic action and anti-edematogenic effects without causing locomotive disorders in animals, offering a comparison to Celecoxib in an arthritic pain model (Lobo et al., 2015).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-fluoro-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4N5O3S/c17-13-2-1-11(9-12(13)16(18,19)20)29(27,28)22-6-8-25-15(26)4-3-14(23-25)24-7-5-21-10-24/h1-5,7,9-10,22H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWAXRKISOMYGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F4N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2449963.png)

![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)

![methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2449974.png)

![4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1H-imidazol-5-one](/img/structure/B2449976.png)

![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)

![9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449980.png)